2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole 2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20167103
InChI: InChI=1S/C16H13ClN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2
SMILES:
Molecular Formula: C16H13ClN2S3
Molecular Weight: 364.9 g/mol

2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC20167103

Molecular Formula: C16H13ClN2S3

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole -

Specification

Molecular Formula C16H13ClN2S3
Molecular Weight 364.9 g/mol
IUPAC Name 2-benzylsulfanyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole
Standard InChI InChI=1S/C16H13ClN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Standard InChI Key AEPFJSJNJIQFAH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s IUPAC name is 2-benzylsulfanyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole, with the following identifiers:

PropertyValue
Molecular FormulaC₁₆H₁₃ClN₂S₃
Molecular Weight364.9 g/mol
CAS NumberNot publicly disclosed
PubChem CID1975930
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl
InChIKeyAEPFJSJNJIQFAH-UHFFFAOYSA-N

The canonical SMILES string illustrates the 1,3,4-thiadiazole ring (S-C-N-N-C-S) bonded to benzylsulfanyl (C₆H₅CH₂S-) and 4-chlorobenzylsulfanyl (ClC₆H₄CH₂S-) groups at positions 2 and 5, respectively.

Structural Analysis

The planar thiadiazole ring facilitates π-π stacking interactions, while the sulfur atoms enhance lipophilicity, critical for blood-brain barrier penetration in neurological applications . The 4-chlorobenzyl group introduces electron-withdrawing effects, potentially stabilizing the molecule against metabolic degradation. Computational studies of analogous thiadiazoles suggest that the chlorine atom participates in halogen bonding with target proteins, a feature linked to anticonvulsant efficacy .

Synthetic Pathways and Optimization

General Synthesis of 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions using thiosemicarbazides or thiosemicarbazones. Key methods include:

Cyclization of Thiosemicarbazides

Thiosemicarbazides react with carboxylic acids or derivatives (e.g., orthoesters) under acidic conditions to form thiadiazoles. For example, Gupta et al. demonstrated that acetyl chloride cyclizes thiosemicarbazides to 2-amino-5-substituted-1,3,4-thiadiazoles in high yields . This method’s versatility allows substituent variation at positions 2 and 5, making it applicable to the target compound’s synthesis .

Oxidative Cyclization

Ferric chloride-mediated oxidative cyclization of thiosemicarbazones offers an alternative route. This method is particularly effective for introducing sulfur-containing substituents, such as the benzylsulfanyl groups in the target molecule .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of substituents at positions 2 and 5 could optimize bioavailability. Introducing electron-donating groups (e.g., -OCH₃) may enhance CNS penetration, while fluorinated analogs could improve metabolic stability .

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles or functionalization with brain-targeting ligands (e.g., glutathione) may improve therapeutic indices for epilepsy treatment.

Computational Modeling

Molecular dynamics simulations and QSAR models will elucidate binding affinities for neurological targets, guiding rational drug design.

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